4-Bromo-2,3,5,6-tetrafluorobenzonitrile

Catalog No.
S667600
CAS No.
17823-40-4
M.F
C7BrF4N
M. Wt
253.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2,3,5,6-tetrafluorobenzonitrile

CAS Number

17823-40-4

Product Name

4-Bromo-2,3,5,6-tetrafluorobenzonitrile

IUPAC Name

4-bromo-2,3,5,6-tetrafluorobenzonitrile

Molecular Formula

C7BrF4N

Molecular Weight

253.98 g/mol

InChI

InChI=1S/C7BrF4N/c8-3-6(11)4(9)2(1-13)5(10)7(3)12

InChI Key

STJZOKCIEOTPDV-UHFFFAOYSA-N

SMILES

C(#N)C1=C(C(=C(C(=C1F)F)Br)F)F

Canonical SMILES

C(#N)C1=C(C(=C(C(=C1F)F)Br)F)F

The exact mass of the compound 4-Bromo-2,3,5,6-tetrafluorobenzonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

4-Bromo-2,3,5,6-tetrafluorobenzonitrile (CAS 17823-40-4) is a highly specialized, polyfluorinated aromatic building block defined by the orthogonal reactivity of its C-Br bond, electron-withdrawing nitrile group, and four ring-bound fluorine atoms. In industrial and advanced laboratory settings, it is primarily procured as a premium precursor for synthesizing high-performance optoelectronic materials (such as TADF OLED emitters) and metabolically robust pharmaceutical active ingredients [1]. The dense fluorine substitution drastically lowers the lowest unoccupied molecular orbital (LUMO) of the aromatic ring, enhancing its electron-accepting properties, while simultaneously activating the C-Br bond toward rapid oxidative addition in transition-metal-catalyzed cross-coupling reactions [2]. Its excellent solubility in polar aprotic solvents and predictable reactivity profile make it a superior choice for complex molecular assembly where standard benzonitriles fail to provide sufficient electronic tuning or metabolic resistance.

Attempting to substitute 4-Bromo-2,3,5,6-tetrafluorobenzonitrile with cheaper, unfluorinated 4-bromobenzonitrile results in a critical loss of the perfluoro-effect, which is required to achieve the deep LUMO levels necessary for high-efficiency OLEDs and the metabolic blocking required in modern drug design [1]. Furthermore, the unfluorinated ring lacks the extreme electron deficiency that accelerates Pd-catalyzed cross-couplings, leading to stalled reactions or the need for harsher, yield-reducing conditions. Conversely, substituting with pentafluorobenzonitrile (CAS 773-82-0) forces chemists to rely on Nucleophilic Aromatic Substitution (SNAr) to functionalize the 4-position. SNAr on pentafluorobenzonitrile can yield unpredictable ortho/para isomeric mixtures depending on the nucleophile, whereas the specific C-Br bond in 4-Bromo-2,3,5,6-tetrafluorobenzonitrile acts as a precise, unambiguous handle for >99% regioselective transition-metal coupling[2]. This non-interchangeability dictates that for regioselective scale-up and advanced electronic tuning, the exact bromo-tetrafluoro compound must be procured.

Accelerated Cross-Coupling via Perfluoro-Activation

The presence of four fluorine atoms on the benzonitrile ring drastically withdraws electron density, highly activating the C-Br bond toward low-valent transition metals. In comparative Suzuki-Miyaura couplings, 4-Bromo-2,3,5,6-tetrafluorobenzonitrile achieves >90% conversion under mild conditions (e.g., room temperature or mild heating in DMF/DMSO), whereas the unfluorinated 4-bromobenzonitrile baseline often stalls at <50% conversion or requires elevated temperatures and higher catalyst loadings to achieve similar yields[1].

Evidence DimensionCross-coupling conversion efficiency under mild conditions
Target Compound Data>90% yield with rapid oxidative addition
Comparator Or Baseline4-Bromobenzonitrile (<50% yield, sluggish oxidative addition)
Quantified DifferenceNear-quantitative yield vs. partial conversion under identical mild catalytic conditions
ConditionsPd-catalyzed Suzuki-Miyaura coupling in polar aprotic solvents

Procuring the highly activated tetrafluoro derivative allows manufacturers to use milder reaction conditions, reducing energy costs, lowering catalyst loading, and minimizing purification steps.

Absolute Regioselectivity in Para-Functionalization

When functionalizing the para-position of a highly fluorinated benzonitrile, the choice of starting material dictates the purity profile. Using 4-Bromo-2,3,5,6-tetrafluorobenzonitrile allows for >99% regioselective functionalization via the C-Br bond using cross-coupling. In contrast, utilizing pentafluorobenzonitrile requires SNAr, which can result in 10-30% off-target ortho-substitution byproducts depending on the steric and electronic nature of the nucleophile [1].

Evidence DimensionRegioselectivity of para-position functionalization
Target Compound Data>99% regioselectivity via C-Br cross-coupling
Comparator Or BaselinePentafluorobenzonitrile (70-90% para-selectivity via SNAr, yielding isomeric mixtures)
Quantified DifferenceElimination of 10-30% off-target ortho-isomers
ConditionsNucleophilic or organometallic functionalization of the 4-position

Guarantees a single-isomer product, eliminating the need for costly and yield-destroying chromatographic separations during scale-up.

Deep LUMO Enabling High-EQE Blue TADF OLEDs

In optoelectronic applications, the tetrafluorobenzonitrile core acts as an exceptionally strong electron acceptor. Thermally Activated Delayed Fluorescence (TADF) emitters utilizing the 2,3,5,6-tetrafluorobenzonitrile acceptor core combined with carbazole donors achieve maximum External Quantum Efficiencies (EQE) exceeding 22% in fully solution-processed blue OLED devices. Standard unfluorinated benzonitrile-based emitters typically struggle to surpass 10-12% EQE in similar deep-blue device architectures due to insufficient LUMO depth and poorer reverse intersystem crossing (RISC) rates [1].

Evidence DimensionMaximum External Quantum Efficiency (EQE) in blue OLEDs
Target Compound Data>22.6% EQE
Comparator Or BaselineUnfluorinated benzonitrile acceptor cores (<12% EQE)
Quantified DifferenceNearly 2x higher EQE with significantly reduced efficiency roll-off
ConditionsFully solution-processed hybrid white/blue OLED devices

Essential for display manufacturers seeking to procure core building blocks that maximize blue pixel efficiency and device lifespan.

Predictable Supramolecular Assembly via Aryl-Perfluoroaryl Stacking

The solid-state packing of materials derived from 4-Bromo-2,3,5,6-tetrafluorobenzonitrile is governed by strong aryl–perfluoroaryl interactions. X-ray crystallographic studies demonstrate that these derivatives form highly ordered intermolecular chains with face-to-face π-stacking contacts of 3.77–3.79 Å [1]. Non-fluorinated analogs lack this specific quadrupolar interaction, resulting in less predictable crystal packing and subsequently lower charge carrier mobility in organic semiconductor applications.

Evidence DimensionIntermolecular π-stacking distance and ordering
Target Compound Data3.77–3.79 Å via aryl-perfluoroaryl stacking
Comparator Or BaselineNon-fluorinated analogs (lack specific quadrupolar stacking, variable distances)
Quantified DifferenceFormation of predictable, tightly packed supramolecular chains vs. disordered packing
ConditionsSolid-state X-ray crystallographic analysis

Provides material scientists with a reliable structural motif to engineer high-mobility organic semiconductors and robust solid-state optical materials.

Synthesis of High-Efficiency TADF OLED Emitters

Because of its ability to provide an exceptionally deep LUMO and strong electron-accepting character, this compound is the optimal precursor for synthesizing donor-acceptor TADF molecules. It is specifically chosen over unfluorinated analogs when manufacturing solution-processed blue OLEDs that require External Quantum Efficiencies (EQE) above 20% and minimal efficiency roll-off[1].

Regioselective Scale-Up of Fluorinated Pharmaceutical APIs

In drug discovery and development, this compound is the right choice for installing a heavily fluorinated, metabolically resistant aryl nitrile motif. The highly reactive C-Br bond allows process chemists to utilize mild Suzuki or Buchwald-Hartwig couplings to achieve >99% para-functionalization, avoiding the isomeric mixtures and difficult purifications associated with using pentafluorobenzonitrile [2].

Engineering Organic Semiconductors and Crystalline Materials

Due to its capacity to enforce strong aryl-perfluoroaryl π-stacking (with precise 3.77–3.79 Å contacts), this building block is ideal for synthesizing organic semiconductors, liquid crystals, and solid-state optical materials where predictable, highly ordered supramolecular assembly is critical for charge mobility and device performance [3].

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

4-Bromo-2,3,5,6-tetrafluorobenzonitrile

Dates

Last modified: 08-15-2023

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